2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-oxo-4-(pyridin-3-yl)piperazine with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide derivatives: Similar in structure and used in anti-tubercular research.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
What sets 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c17-10-13-4-1-2-6-15(13)24(22,23)19-8-9-20(16(21)12-19)14-5-3-7-18-11-14/h1-7,11H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUSYPLWWAZSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C#N)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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